z2-Tocopherol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)27(29)23(5)19-26(25)30-28/h19-22,29H,8-18H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVWUSABZGIQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | z2-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17976-95-3, 493-35-6 | |
| Record name | 3,4-Dihydro-2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17976-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ζ2-Tocopherol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | z2-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-4 °C | |
| Record name | z2-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Microemulsion-Based Synthesis
The SLN method leverages microemulsion technology to encapsulate α-tocopherol within lipid matrices, improving its stability and bioavailability. The process begins with the preparation of two phases:
-
Aqueous phase : A surfactant (e.g., Tween 80) and tocopheryl polyethylene glycol succinate (TPGS) are dissolved in distilled water.
-
Lipid phase : Solid lipids (e.g., stearic acid) are melted at 80°C, with or without additional stabilizers like sodium taurocholate (ST).
Both phases are preheated to 80°C before combining. The lipid phase is placed on a preheated magnetic stirrer, and the aqueous phase is gradually added under vigorous mixing at 5,000 rpm for 3–5 minutes to form a primary microemulsion. Ultrasonication at 85% voltage efficiency for 6 minutes (20-second pulses with 5-second intervals) further reduces particle size. The final SLN suspension is rapidly cooled to 4°C to solidify the lipid matrix.
Table 1: Key Parameters for SLN Preparation
| Parameter | Value/Range | Purpose |
|---|---|---|
| Temperature | 80°C | Lipid melting and phase mixing |
| Stirring speed | 5,000 rpm | Microemulsion formation |
| Sonication duration | 6 minutes | Nanoparticle size reduction |
| Cooling rate | Immediate refrigeration | Lipid matrix stabilization |
This method achieves particle sizes below 200 nm, ideal for oral or topical delivery.
Chemical Synthesis Using Zinc Halide Catalysts
Condensation Reaction of TMH and Isophytol
Industrial-scale α-tocopherol production relies on the condensation of 2,3,5-trimethylhydroquinone (TMH) with isophytol (IP) or phytol. The reaction occurs in a nonpolar solvent (e.g., hexane) using zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) as catalysts, alongside a proton donor (e.g., HCl).
Catalyst Optimization
Zinc halides are introduced as aqueous solutions (65–90% wt.) containing 1–4 mol water per mole of ZnX₂. This hydration prevents catalyst deactivation and facilitates recycling. For example, a mixture of ZnCl₂ with 2 mol H₂O achieves 85% yield with minimal byproducts.
Solvent and Temperature Effects
Nonpolar solvents enhance TMH-IP interaction while minimizing side reactions. The reaction proceeds at 50–200°C, with higher temperatures accelerating condensation but risking thermal degradation. A balance at 120–150°C optimizes yield (78–82%) and purity (≥95%).
Extraction and Purification of α-Tocopherol
Chemical Reactions Analysis
Types of Reactions: z2-Tocopherol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Tocopherols can be oxidized to tocopherol quinones in the presence of reactive oxygen species.
Reduction: Tocopherol quinones can be reduced back to tocopherols by cellular reductases.
Substitution: Methylation reactions occur at specific positions on the chromanol ring, altering the antioxidant properties of tocopherols.
Major Products: The major products formed from these reactions include tocopherol quinones and various methylated derivatives .
Scientific Research Applications
Antioxidant Properties
z2-Tocopherol exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related damage in biological systems. This property has led to its incorporation into various formulations aimed at enhancing stability and efficacy.
Case Study: Biomedical Applications
A study demonstrated the effectiveness of tocopherols in stabilizing ultra-high molecular weight polyethylene (UHMWPE) used in biomedical implants. The incorporation of this compound into UHMWPE significantly reduced oxidative degradation, thereby increasing the material's stability and longevity in clinical applications .
Pharmaceutical Applications
This compound has been explored as a component in drug delivery systems, particularly for anticancer therapies. Its ability to enhance the bioavailability of therapeutic agents has made it a subject of interest in oncology research.
Case Study: Drug Delivery Systems
Research focused on D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) as a carrier for sorafenib tosylate showed that the presence of tocopherol derivatives improved the anticancer effects against colorectal cancer cells. The study reported a threefold decrease in IC50 values when using TPGS-based lipid nanoparticles compared to free oxaliplatin, highlighting this compound's role in enhancing drug efficacy .
Cosmetic Applications
The cosmetic industry has also recognized the benefits of this compound due to its skin-protective properties. It is commonly used in formulations aimed at reducing UV-induced skin damage.
Case Study: Skin Protection
A clinical study indicated that topical application of alpha-tocopherol could effectively modulate oxidative damage caused by UV radiation. This finding supports the use of tocopherols as protective agents in skincare products .
Food Technology
In food technology, this compound serves as a natural preservative due to its antioxidant properties. It helps prolong shelf life by preventing rancidity and oxidative spoilage.
Case Study: Food Preservation
Research has shown that tocopherols can be used effectively as food additives to enhance the stability of oils and fats, thereby improving the overall quality and safety of food products . The safety profile of tocopherols as food additives has been thoroughly reviewed, confirming their non-toxic nature at typical consumption levels .
Summary Table of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Pharmaceuticals | Drug delivery systems for cancer treatments | Enhanced bioavailability and efficacy |
| Biomedical Devices | Stabilization of UHMWPE implants | Increased longevity and stability |
| Cosmetics | Skin protection against UV damage | Antioxidant effects |
| Food Technology | Natural preservatives in oils and fats | Prolonged shelf life |
Mechanism of Action
z2-Tocopherol acts as a radical scavenger, primarily functioning as an antioxidant for lipid bilayers . It donates a hydrogen atom to lipid peroxyl radicals, terminating the chain reaction of lipid peroxidation . The resulting tocopherol radical is resonance-stabilized and can be recycled back to its active form by cellular reductases .
Comparison with Similar Compounds
Comparative Analysis with Similar Tocopherols
Structural and Functional Differences
The table below summarizes key structural and functional distinctions among tocopherols:
| Property | α-Tocopherol | z2-Tocopherol (γ) | δ-Tocopherol |
|---|---|---|---|
| Methyl Group Positions | 5, 7, 8 | 7, 8 | 8 |
| Antioxidant Capacity | Moderate | High (nitrogen species) | Low |
| Bioavailability (Human) | High | Low | Very Low |
| Dietary Sources | Sunflower oil, almonds | Soybean oil, corn oil | Cottonseed oil |
| Metabolic Retention | Prioritized by α-TTP | Rapidly catabolized | Minimal retention |
Key Findings :
- Antioxidant Mechanisms : this compound’s ability to scavenge nitrogen radicals is 2–3× higher than α-tocopherol in vitro, making it particularly effective in environments with high nitric oxide stress (e.g., inflamed tissues) .
- Bioavailability : Despite superior in vitro activity, this compound is less retained in human plasma (<10% of α-tocopherol levels) due to hepatic α-TTP’s preference for α-tocopherol .
- Synergistic Effects : Combined intake of α- and z2-tocopherols enhances overall antioxidant efficacy, as observed in studies on cardiovascular health .
Stability and Industrial Handling
This compound is less stable than α-tocopherol under high-temperature processing due to its unsaturated side chain. Safety protocols for handling tocopherols emphasize avoiding strong oxidizers (e.g., ZnCl₂ in ethanol mixtures) and ensuring proper storage in inert atmospheres . Comparative stability
| Condition | α-Tocopherol | This compound |
|---|---|---|
| Thermal Degradation (°C) | 200–220 | 180–200 |
| Light Sensitivity | Moderate | High |
| Oxidation Resistance | High | Moderate |
Biological Activity
z2-Tocopherol, a member of the tocopherol family, is recognized for its biological activities, particularly its antioxidant properties. This article delves into the various biological activities of this compound, including its role in cancer prevention, inflammation modulation, and overall health benefits. The compound's mechanisms of action, case studies, and research findings are discussed in detail.
This compound is a variant of vitamin E, which encompasses four tocopherols and four tocotrienols. Its structure allows it to function effectively as an antioxidant by neutralizing free radicals, thus preventing cellular damage.
Antioxidant Activity
Tocopherols are well-known for their antioxidant capabilities. They protect cells from oxidative stress by scavenging reactive oxygen species (ROS). Research indicates that this compound exhibits a strong ability to inhibit lipid peroxidation and reduce oxidative damage in various biological systems.
Table 1: Comparative Antioxidant Activities of Tocopherols
| Tocopherol Type | IC50 (µM) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| α-Tocopherol | 20 | 70 |
| γ-Tocopherol | 15 | 80 |
| δ-Tocopherol | 10 | 85 |
| This compound | 12 | 82 |
Anti-Cancer Properties
Numerous studies have highlighted the potential anti-cancer effects of this compound. For instance, research has shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Prostate Cancer
In a study involving human prostate cancer cell lines, this compound demonstrated significant growth inhibition. The compound's mechanism involved the suppression of androgen receptor activity and the induction of caspase-mediated apoptosis. This suggests that this compound may be a promising candidate for prostate cancer prevention.
Inflammation Modulation
This compound has also been shown to possess anti-inflammatory properties. It modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines.
Research Findings
A study conducted on macrophages revealed that treatment with this compound resulted in a significant reduction in prostaglandin E2 synthesis, indicating its potential role in managing inflammatory conditions.
Metabolism and Bioavailability
The metabolism of tocopherols is crucial for their biological activity. This compound is metabolized through cytochrome P450 enzymes, leading to the formation of bioactive metabolites that contribute to its health benefits.
Table 2: Metabolites of this compound
| Metabolite | Biological Activity |
|---|---|
| 13'-Carboxychromanol | Anti-inflammatory |
| CEHC | Antioxidant and lipid-modulating |
Clinical Implications
The clinical implications of this compound are significant, particularly in cancer prevention and management of chronic diseases associated with inflammation. Further clinical trials are warranted to establish effective dosages and treatment regimens.
Q & A
Q. How can researchers avoid bias when citing prior studies on this compound’s health impacts?
Q. What criteria determine whether this compound should be classified as synthetic or natural in research publications?
- Methodological Answer : Follow IUPAC guidelines: classify it as synthetic if derived via chemical esterification or isomerization, even if precursors are natural. For natural designation, provide NMR or isotopic evidence of direct plant extraction. Clarify terminology in the "Methods" section to prevent misinterpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
